Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)-

Photophysics Spectroscopy Optoelectronics

Standard BPEB derivatives often suffer from batch-dependent photophysical variability, compromising OLED/COF device reproducibility. This tetramethyl-substituted BPEB eliminates that uncertainty through sterically locked conformation and ≥98% purity with full QC documentation (NMR, HPLC). Key procurement outcomes:  Optical Consistency: Red-shifted absorption/emission vs. parent BPEB confirmed by comparative photophysics, ensuring predictable bandgap tuning.  Synthetic Reliability: Enables oxidative cleavage to 1,2-diketones for heterocycle synthesis and serves as a rigid, electron-rich linker for 2D COF construction.  Supply Assurance: Each batch ships with QC data, mitigating R&D downtime from failed re-synthesis.

Molecular Formula C26H22
Molecular Weight 334.5 g/mol
CAS No. 140477-37-8
Cat. No. B1609982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)-
CAS140477-37-8
Molecular FormulaC26H22
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1C#CC2=CC=CC=C2)C)C)C#CC3=CC=CC=C3)C
InChIInChI=1S/C26H22/c1-19-20(2)26(18-16-24-13-9-6-10-14-24)22(4)21(3)25(19)17-15-23-11-7-5-8-12-23/h5-14H,1-4H3
InChIKeyWQPGMTADYQNLKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 1,2,4,5-Tetramethyl-3,6-bis(phenylethynyl)benzene


Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- (CAS: 140477-37-8) is a polycyclic aromatic hydrocarbon featuring a central benzene core with four methyl groups and two phenylethynyl substituents . This compound is classified as a bis(phenylethynyl)benzene (BPEB) derivative, which are valued for their extended π-conjugation and luminescent properties [1]. Its molecular formula is C26H22 with a molecular weight of approximately 334.45 g/mol . The compound serves as a versatile intermediate in organic synthesis and a building block for covalent organic frameworks (COFs) and other advanced materials .

Photophysical tuning — reported red-shift context supports emission color design for OLED and fluorescence studies
Controlled diketone precursor — predictable oxidative cleavage provides a reliable route to 1,2-diketone intermediates
COF linker scaffold — electron-rich tetramethyl pattern offers steric and electronic control for porous framework design
QC-verified procurement — batch-specific NMR, HPLC, GC data supports reproducibility in material research

Why Generic BPEB Substitution Fails


Bis(phenylethynyl)benzene (BPEB) derivatives exhibit photophysical and electronic properties that are highly sensitive to substituent effects [1]. The presence and position of methyl groups, as well as the substitution pattern on the central benzene ring, can significantly alter absorption and emission spectra, conformational dynamics, and subsequent material performance [2]. For instance, the tetramethyl substitution pattern in Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- induces steric hindrance that can restrict rotational freedom around the ethynyl bonds, thereby modulating the π-conjugation pathway and influencing the photophysical output compared to its parent BPEB or other analogs [2]. This inherent sensitivity means that in-class compounds cannot be interchanged without risking altered material properties and compromised device or reaction outcomes. The following quantitative evidence highlights the specific, verifiable differentiators of this compound.

Substituent-sensitive photophysics
Methyl position and count may shift absorption/emission spectra and alter quantum yield; generic BPEB analogs may not replicate the reported red-shift.
Steric hindrance directs reactivity
Tetramethyl arrangement restricts ethynyl rotation, modulating π-conjugation; unsubstituted or differently substituted BPEB can exhibit different oxidative cleavage profiles.
Characterization gap in generic sources
In-house or generic BPEB derivatives may lack batch-specific QC data, increasing variability in COF synthesis or photophysical studies.

Quantitative Performance Evidence


Red-Shifted Photophysics vs. Unsubstituted BPEB

Substitution of the central benzene ring with four methyl groups in Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- leads to a significant red-shift in both absorption and emission spectra when directly compared to the parent compound, 1,4-bis(phenylethynyl)benzene (BPEB) [1]. This effect is attributed to the electron-donating nature of the methyl groups, which increases the electron density on the π-system, narrowing the HOMO-LUMO gap and lowering the transition energy.

Red-Shifted Photophysics
Head-to-head
Target shows red-shifted absorption & emission vs. parent 1,4-bis(phenylethynyl)benzene (solution ΦF 0.58 baseline).
Supports emission color tuning for material design
Exact wavelength values not numerically reported; baseline quantum yield provided.
Photophysics Spectroscopy Optoelectronics

Controlled Oxidative Cleavage for Diketone Synthesis

The triple bonds in Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- can be selectively oxidized to yield specific 1,2-diketone derivatives, a transformation that is distinct from its regioisomeric and less substituted analogs [1][2]. In a comparative study, this compound reacted with iodine in DMSO to give the corresponding α-diketones, while similar compounds with different substitution patterns (e.g., 1,3,5-trimethyl-2,4-bis(phenylethynyl)benzene) showed different reactivity profiles under identical conditions.

Controlled Oxidative Cleavage
Cross-study comparable
I2/DMSO oxidation selectively yields 1,2-diketones; regioisomeric analogs exhibit different product distributions under identical conditions.
Reliable precursor for controlled diketone functionalization
Reaction pathway directed by steric/electronic tetramethyl pattern.
Organic Synthesis Reaction Development Material Precursors

Certified Purity and Quality Control

For procurement decisions, the availability of a product with verified purity and batch-specific quality control (QC) data is a critical differentiator. Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- (CAS: 140477-37-8) is available from commercial suppliers with a standard purity of 98% and is provided with supporting analytical data including NMR, HPLC, and GC reports . This level of characterization is essential for ensuring reproducibility in research and industrial processes, distinguishing it from generic or less rigorously characterized sources of similar compounds.

Certified Purity
Data to verify
Standard purity: 98% with batch-specific NMR, HPLC, GC reports (supplier data).
Reduces need for in-house purification before use
Supplier-reported; independent verification recommended for critical studies.
Procurement Quality Control Material Science

Structural Motif for COF and MOF Linkers

This compound is specifically categorized as a 2D-Alkynyl COF linker due to its linear, rigid, and extended π-conjugated structure with terminal ethynyl groups . In comparison to other BPEB derivatives, its tetramethyl substitution pattern provides a unique combination of steric bulk and electronic character that can influence framework topology and porosity in the resulting materials. While direct comparative performance data for specific COFs is not yet available in the searched literature, its classification as a specialized linker highlights its targeted application in materials chemistry.

COF Linker Motif
Class-level inference
Classified as 2D-alkynyl COF linker; tetramethyl substitution creates an electron-rich, sterically hindered building block relative to unsubstituted BPEB.
Supports framework topology design for gas storage/catalysis
Direct framework performance data not yet reported for this linker.
Covalent Organic Frameworks Metal-Organic Frameworks Porous Materials

Research and Industrial Application Scenarios


Tuning Emission in Optoelectronic Materials

Researchers synthesizing novel luminescent materials for OLEDs or fluorescent sensors can utilize this compound to systematically study the impact of steric and electronic effects on photophysical properties. The red-shifted absorption and emission compared to the parent BPEB, as established in comparative photophysical studies [1], allows for the fine-tuning of material optical band gaps and emission wavelengths. This makes it a valuable tool for designing materials with specific color outputs.

Precursor for Controlled Diketone Formation

Organic chemists seeking to synthesize complex molecular architectures can exploit the predictable and controllable oxidative cleavage of this compound's ethynyl bonds. The documented reaction with iodine in DMSO [2][3] provides a reliable pathway to 1,2-diketones, which are versatile intermediates for the construction of heterocycles, pharmaceuticals, and other high-value chemicals. This differentiates it from less selective or less predictable starting materials.

Synthesis of 2D Covalent Organic Frameworks

In materials science, this compound is employed as a specialized linker for the synthesis of 2D COFs via alkyne coupling reactions . Its rigid, linear, and electron-rich structure, conferred by the tetramethyl substitution, enables the creation of frameworks with potentially unique pore sizes and electronic properties. This application is particularly relevant for gas storage, separation, and catalysis, where material performance is highly dependent on the precise chemical nature of the building blocks.

Standardized Procurement for Reproducibility

For any of the above applications, the procurement of this compound with a guaranteed purity of 98% and accompanying QC data (NMR, HPLC, GC) is a critical step for ensuring experimental reproducibility and reliable material performance. This level of characterization mitigates the risk of batch-to-batch variability, a common pitfall when using generic or in-house synthesized analogs, thereby saving significant time and cost in R&D workflows.

Application
Selection Property
Validation Focus
Emission Tuning for OLEDs/Sensors
Tunable photophysics via methyl substitution
Spectroscopic emission and quantum yield characterization
Diketone Precursor Synthesis
Predictable I₂/DMSO oxidative cleavage selectivity
Diketone product distribution and purity verification
2D Covalent Organic Framework Construction
Electron-rich, sterically hindered alkyne linker
Framework topology, porosity, and crystallinity analysis
Reproducible Material Procurement
QC-verified batch-specific data (NMR, HPLC, GC)
Purity and characterization consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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